molecular formula C8H9N3 B13142191 (S)-2-(1-Aminoethyl)nicotinonitrile

(S)-2-(1-Aminoethyl)nicotinonitrile

Cat. No.: B13142191
M. Wt: 147.18 g/mol
InChI Key: MUASACHZEAEGCE-LURJTMIESA-N
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Description

(S)-2-(1-Aminoethyl)nicotinonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile backbone, with an aminoethyl substituent in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinonitrile and an appropriate chiral amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to ensure the desired (S)-configuration.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives
  • Reduced amines
  • Substituted aminoethyl nicotinonitriles

Scientific Research Applications

(S)-2-(1-Aminoethyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.

    Biological Studies: It is utilized in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)nicotinonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Aminoethyl)nicotinonitrile
  • 2-(1-Aminoethyl)pyridine
  • 2-(1-Aminoethyl)benzonitrile

Uniqueness

(S)-2-(1-Aminoethyl)nicotinonitrile is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s biological activity and selectivity, making it a valuable molecule in stereoselective synthesis and drug development.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m0/s1

InChI Key

MUASACHZEAEGCE-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)C#N)N

Canonical SMILES

CC(C1=C(C=CC=N1)C#N)N

Origin of Product

United States

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